

# Application Note: GPR40 Agonist-Induced GLP-1 Secretion Assay in NCI-H716 Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR40 Agonist 2 |           |
| Cat. No.:            | B8640753        | Get Quote |

#### Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus.[1][2] Primarily expressed on pancreatic  $\beta$ -cells and enteroendocrine cells of the gastrointestinal tract, GPR40 is activated by medium and long-chain fatty acids.[1][3] This activation stimulates glucose-dependent insulin secretion from  $\beta$ -cells and, importantly, triggers the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3] GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying.

The human NCI-H716 cell line, derived from a colorectal adenocarcinoma, is a widely used and valuable in vitro model for studying the mechanisms of GLP-1 secretion. These cells express GPR40 and, upon stimulation, secrete GLP-1, making them an ideal system for screening and characterizing the efficacy of GPR40 agonists. This application note provides a detailed protocol for assessing the dose-dependent effect of GPR40 agonists on GLP-1 secretion in NCI-H716 cells.

# **GPR40 Signaling Pathway**

Activation of GPR40 by an agonist can initiate distinct downstream signaling cascades depending on the nature of the ligand. Partial agonists like Fasiglifam (TAK-875) typically signal exclusively through the  $G\alpha q$  pathway. In contrast, full agonists such as AM-1638 can engage



both G $\alpha$ q and G $\alpha$ s pathways, potentially leading to a more robust stimulation of GLP-1 secretion.

- Gαq Pathway: Ligand binding leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium concentrations, a key trigger for GLP-1 granule exocytosis.
- Gαs Pathway: Certain full agonists can also stimulate the Gαs pathway, which activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, via Protein Kinase A (PKA) and other effectors, further potentiate the secretion of GLP-1.



Click to download full resolution via product page

Caption: GPR40 signaling pathways leading to GLP-1 secretion.

# **Experimental Protocols**

This section details the necessary materials and step-by-step procedures for conducting the GLP-1 secretion assay.

### I. Materials and Reagents

Cells: NCI-H716 cells (ATCC® CCL-251™)



- · Culture Media:
  - RPMI-1640 Medium (or high-glucose DMEM)
  - Fetal Bovine Serum (FBS), 10%
  - Penicillin-Streptomycin (100 U/mL)
- Assay Components:
  - Matrigel® Basement Membrane Matrix
  - Krebs-Ringer Bicarbonate (KRB) buffer (128 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA.
  - DPP-4 Inhibitor (e.g., Diprotin A, 1 mM) to prevent GLP-1 degradation.
  - o GPR40 Agonists (e.g., Fasiglifam, AM-1638, MK-8666) dissolved in DMSO.
- Assay Kits and Plates:
  - 24-well or 96-well tissue culture plates
  - Active GLP-1 (7-36) amide ELISA Kit (Human).
  - BCA Protein Assay Kit.
- General Lab Equipment:
  - Humidified incubator (37°C, 5% CO2)
  - Microplate reader
  - Centrifuge
  - Standard cell culture equipment



#### **II.** Cell Culture and Differentiation

- Maintain NCI-H716 Cells: Culture NCI-H716 cells in suspension in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Coat Plates: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel solution to the wells of a 24-well or 96-well plate to cover the surface. Incubate for at least 1 hour at 37°C to allow for polymerization.
- Seed Cells for Differentiation: Aspirate the Matrigel solution. Seed NCI-H716 cells at a
  density of 5.0 x 10^5 cells/well in a 24-well plate. Allow cells to adhere and differentiate for
  48 hours in a humidified incubator. During this time, the cells will form clumps and become
  adherent.

## **III. GLP-1 Secretion Assay**

- Cell Washing: After differentiation, gently wash the cells twice with KRB buffer to remove residual culture medium.
- Pre-incubation (Starvation): Add 500 μL (for 24-well plate) of KRB buffer to each well and incubate for 30-60 minutes at 37°C.
- Agonist Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing a DPP-4 inhibitor and varying concentrations of the GPR40 agonist (e.g., 0.01 μM to 30 μM).
   Include a vehicle control (DMSO) group.
- Incubation: Incubate the plates for 2 hours at 37°C.
- Supernatant Collection: After incubation, carefully collect the supernatant from each well into microcentrifuge tubes.
- Sample Processing: Centrifuge the collected supernatant at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the clarified supernatant to new tubes.
   Samples can be assayed immediately or stored at -80°C.

## IV. GLP-1 Quantification by ELISA



Quantify the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol. A summarized procedure is provided below.

- Prepare Reagents: Bring all kit components, including standards and samples, to room temperature.
- Add Standards and Samples: Add 100 μL of each standard and sample to the appropriate wells of the antibody-coated microplate. Incubate for 90 minutes at 37°C.
- Add Detection Antibody: Wash the plate. Add 100 μL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.
- Add HRP Conjugate: Wash the plate. Add 100 μL of HRP Conjugate to each well. Incubate for 30 minutes at 37°C.
- Add Substrate: Wash the plate. Add 90  $\mu L$  of TMB Substrate Reagent. Incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well.
- Read Absorbance: Immediately measure the optical density at 450 nm using a microplate reader.

#### V. Data Analysis

- Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Calculate GLP-1 Concentration: Determine the GLP-1 concentration in each sample by interpolating its absorbance value from the standard curve.
- Normalization (Optional but Recommended): To account for variations in cell number, lyse
  the cells remaining in the wells and determine the total protein content using a BCA assay.
  Normalize the secreted GLP-1 concentration to the total protein content (e.g., pg of GLP-1
  per mg of total protein).
- Dose-Response Curve: Plot the normalized GLP-1 concentration (or fold change over vehicle) against the logarithm of the agonist concentration. Use non-linear regression



analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.

# **Experimental Workflow**

The following diagram provides a visual summary of the entire experimental protocol.





Click to download full resolution via product page

Caption: Workflow for the GPR40 agonist-induced GLP-1 secretion assay.



#### **Data Presentation**

The following tables provide examples of GPR40 agonists that can be tested with this protocol and a representative dataset.

Table 1: Properties of Select GPR40 Agonists

| Agonist Name         | Type / Signaling          | Reported EC50<br>(Human GPR40) | Reference |
|----------------------|---------------------------|--------------------------------|-----------|
| Fasiglifam (TAK-875) | Partial Agonist (Gαq)     | 72 nM                          |           |
| AM-1638              | Full Agonist<br>(Gαq/Gαs) | Potent Full Agonist            |           |
| MK-8666              | Partial Agonist           | Potent Partial Agonist         |           |
| AMG 837              | Partial Agonist           | pIC50 of 8.13                  | -         |

Table 2: Representative Dose-Response Data for a GPR40 Agonist

| Agonist Conc. (μM) | GLP-1 Secreted (pg/mL) | Fold Change vs. Vehicle |
|--------------------|------------------------|-------------------------|
| 0 (Vehicle)        | 15.2 ± 1.8             | 1.0                     |
| 0.01               | 25.8 ± 2.5             | 1.7                     |
| 0.1                | 51.7 ± 4.9             | 3.4                     |
| 1                  | 77.5 ± 8.1             | 5.1                     |
| 10                 | 85.1 ± 9.3             | 5.6                     |
| 30                 | 86.6 ± 8.8             | 5.7                     |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: GPR40 Agonist-Induced GLP-1 Secretion Assay in NCI-H716 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8640753#gpr40-agonist-2-glp-1-secretion-assay-in-nci-h716-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com